

A Comparative Guide to the Spectral Data of 2,4-Dimethylbenzophenone

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Compound of Interest

Compound Name: 2,4-Dimethylbenzophenone

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectral data for **2,4-Dimethylbenzophenone** against two common alternatives: the parent compound, Benzophenone, and a symmetrically substituted isomer, 4,4'-Dimethylbenzophenone. The presented data, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offers a clear framework for distinguishing these structurally similar compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for **2,4-Dimethylbenzophenone** and its selected alternatives. This quantitative data provides a basis for direct comparison and identification.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	Chemical Shift (δ)	Multiplicity	Integration	Assignment
2,4-Dimethylbenzophenone	~7.8	m	2H	Aromatic H
	~7.5-7.3	m	6H	
	~2.4	s	3H	
	~2.3	s	3H	
Benzophenone	~7.8-7.7	m	4H	Aromatic H (ortho)
	~7.6-7.4	m	6H	
4,4'-Dimethylbenzophenone	~7.7	d	4H	Aromatic H
	~7.3	d	4H	
	~2.4	s	6H	

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Chemical Shift (δ)	Assignment
2,4-Dimethylbenzophenone	~197	C=O
~142, ~138, ~135, ~132, ~130, ~129, ~128, ~126	Aromatic C	
~21, ~20	CH ₃	
Benzophenone[1]	~196	C=O
~137, ~132, ~130, ~128	Aromatic C	
4,4'-Dimethylbenzophenone[2]	~195	C=O
~143, ~135, ~130, ~129	Aromatic C	
~21	CH ₃	

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch	Aromatic C-H Stretch	C-H Bending	Aromatic C=C Stretch
2,4-Dimethylbenzophenone	~1660	>3000	~1450, ~1380	~1600, ~1480
Benzophenone[3][4][5]	~1652-1665	>3000	~1450	~1600, ~1450-1600
4,4'-Dimethylbenzophenone	~1650	>3000	~1450, ~1380	~1605

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2,4-Dimethylbenzophenone[6]	210	195 ([M-CH ₃] ⁺), 105 (C ₆ H ₅ CO ⁺), 91 (C ₇ H ₇ ⁺), 77 (C ₆ H ₅ ⁺)
Benzophenone	182	105 (C ₆ H ₅ CO ⁺), 77 (C ₆ H ₅ ⁺)
4,4'-Dimethylbenzophenone	210	119 (CH ₃ C ₆ H ₄ CO ⁺), 91 (C ₇ H ₇ ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The spectrum was acquired at a frequency of 400 MHz. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.
- **¹³C NMR Acquisition:** The spectrum was acquired at a frequency of 100 MHz with proton decoupling. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds between pulses. The spectral width was set to encompass all expected carbon resonances.
- **Data Processing:** The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra were obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.
- **Sample Analysis:** A small amount of the solid sample was placed directly onto the ATR crystal, ensuring complete coverage. The pressure arm was lowered to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-650 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum was baseline corrected and the absorbance of key functional groups was identified.

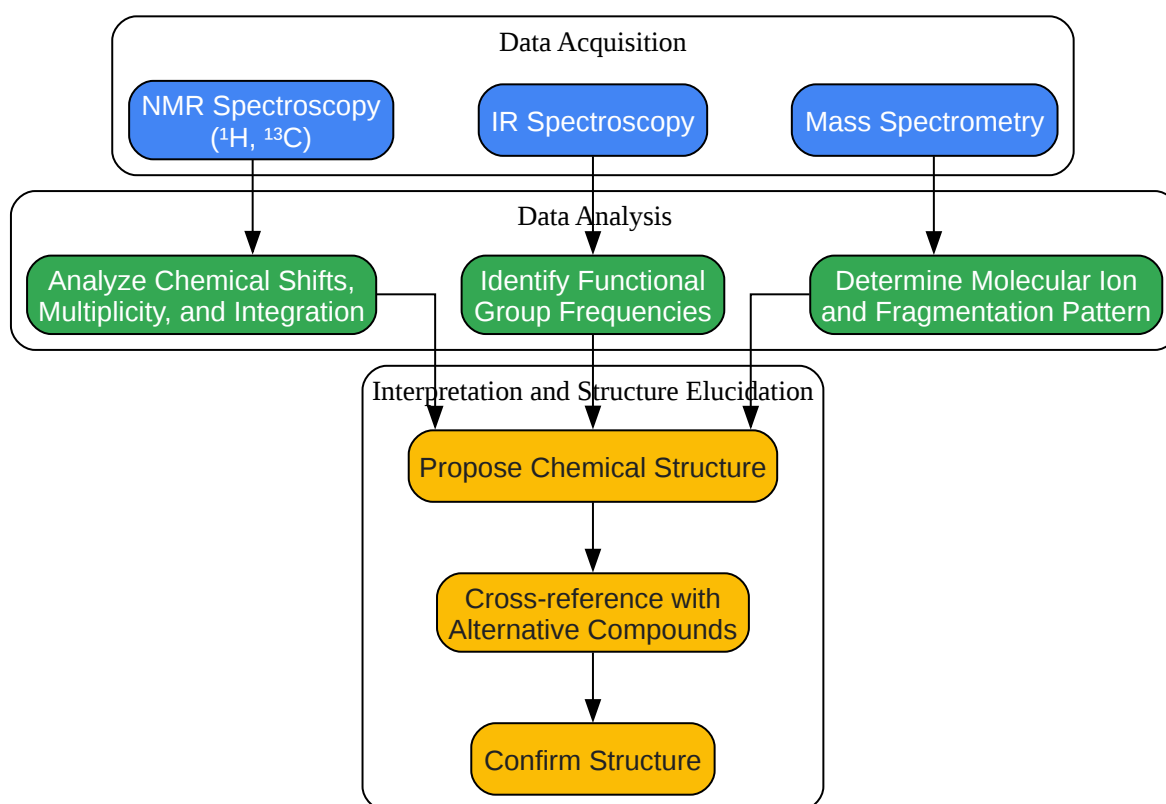
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer coupled with a gas chromatograph for sample introduction.

- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from the solvent.
- **Ionization:** Upon elution from the GC column, the sample entered the ion source of the mass spectrometer. The molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.^[7]
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- **Detection:** The abundance of each ion was measured by a detector, and a mass spectrum was generated by plotting ion intensity versus m/z .

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for utilizing spectral data in the identification and characterization of an organic compound like **2,4-Dimethylbenzophenone**.



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A logical workflow for spectral data analysis and compound identification.

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